molecular formula C18H18N12O2S B14308980 N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) CAS No. 114155-23-6

N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)

Cat. No.: B14308980
CAS No.: 114155-23-6
M. Wt: 466.5 g/mol
InChI Key: YMCONURVFWBOOL-UHFFFAOYSA-N
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Description

N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is a complex organic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by its unique structure, which includes a sulfonyldi(4,1-phenylene) group linked to two 1,3,5-triazine-2,4,6-triamine moieties. The compound has significant applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with sulfonyldi(4,1-phenylene)amine under controlled conditions to form the intermediate product. This intermediate is then further reacted with additional nucleophiles to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cyanuric chloride, sulfonyldi(4,1-phenylene)amine, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,3,5-triazine derivatives, such as:

Uniqueness

N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonyldi(4,1-phenylene) group and triazine moieties provide a versatile platform for various chemical modifications and applications .

Properties

CAS No.

114155-23-6

Molecular Formula

C18H18N12O2S

Molecular Weight

466.5 g/mol

IUPAC Name

2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]sulfonylphenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H18N12O2S/c19-13-25-14(20)28-17(27-13)23-9-1-5-11(6-2-9)33(31,32)12-7-3-10(4-8-12)24-18-29-15(21)26-16(22)30-18/h1-8H,(H5,19,20,23,25,27,28)(H5,21,22,24,26,29,30)

InChI Key

YMCONURVFWBOOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)C3=CC=C(C=C3)NC4=NC(=NC(=N4)N)N

Origin of Product

United States

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